molecular formula C13H21NO2 B13513317 Methyl adamantan-1-ylglycinate

Methyl adamantan-1-ylglycinate

Cat. No.: B13513317
M. Wt: 223.31 g/mol
InChI Key: QYJIBYWUUPOWGY-UHFFFAOYSA-N
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Description

Methyl adamantan-1-ylglycinate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl adamantan-1-ylglycinate typically involves the reaction of adamantane derivatives with glycine or its esters. One common method is the reaction of 1-adamantyl bromide with glycine methyl ester in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl adamantan-1-ylglycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Methyl adamantan-1-ylglycinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.

    Medicine: Explored for its antiviral and antibacterial properties, as well as its potential use in treating neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.

Mechanism of Action

The mechanism of action of methyl adamantan-1-ylglycinate involves its interaction with specific molecular targets and pathways. The adamantane framework allows the compound to interact with hydrophobic regions of proteins and membranes, enhancing its stability and bioavailability. The glycine moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.

    1-Adamantylamine: Explored for its potential in treating neurodegenerative diseases.

    Adamantane-1-carboxylic acid: Used as a precursor for the synthesis of various adamantane derivatives.

Uniqueness

Methyl adamantan-1-ylglycinate stands out due to the presence of the glycine moiety, which imparts unique properties such as enhanced solubility and potential biological activity. Its combination of stability, rigidity, and functional versatility makes it a valuable compound for various applications.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

methyl 2-(1-adamantylamino)acetate

InChI

InChI=1S/C13H21NO2/c1-16-12(15)8-14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11,14H,2-8H2,1H3

InChI Key

QYJIBYWUUPOWGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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